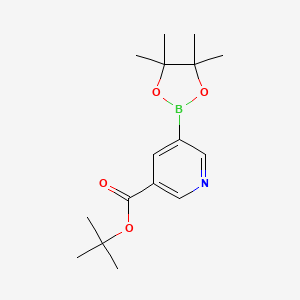![molecular formula C14H9FO4 B578488 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261915-32-5](/img/structure/B578488.png)
3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position and carboxylic acid groups at the 3 and 4’ positions of the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Strong Acids and Bases: Employed in oxidation and reduction reactions.
Major Products Formed:
Alcohols: From the reduction of carboxylic acids.
Various Substituted Biphenyls: From substitution reactions.
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3’-Fluoro-[1,1’-biphenyl]-2-carboxylic acid
- 4’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
Comparison: 3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
Properties
IUPAC Name |
4-(3-carboxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIZJJBPQCFJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683330 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-32-5 |
Source


|
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261915-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)





